molecular formula C8H9Cl2NOS B3012266 N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide CAS No. 2445791-05-7

N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide

Cat. No.: B3012266
CAS No.: 2445791-05-7
M. Wt: 238.13
InChI Key: NDFRIYXAURQHPT-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and an ethyl chain linking the thiophene ring to an acetamide group

Scientific Research Applications

N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide” can be found on the product page . It’s important to handle all chemical compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide typically involves the reaction of 2,5-dichlorothiophene with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Step 1: 2,5-Dichlorothiophene is reacted with ethylamine in the presence of a solvent and a catalyst to form N-[2-(2,5-dichlorothiophen-3-yl)ethyl]amine.

    Step 2: The resulting amine is then acetylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the acetamide group to an amine.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl or aryl halides are used in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated thiophene derivatives or amines.

    Substitution: Thiophene derivatives with various substituents.

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide
  • N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-methylacetamide

Uniqueness

N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of an acetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NOS/c1-5(12)11-3-2-6-4-7(9)13-8(6)10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFRIYXAURQHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(SC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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